

Spectroscopic Characterization of 1-Benzylpyrrolo[2,3-b]pyridine: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzylpyrrolo[2,3-b]pyridine

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Abstract

1-Benzylpyrrolo[2,3-b]pyridine, also known as 1-benzyl-7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The pyrrolo[2,3-b]pyridine scaffold is a key component in a range of therapeutic agents, including kinase inhibitors.^{[1][2]} A thorough understanding of the spectroscopic properties of this core structure is essential for the synthesis, identification, and development of new chemical entities. This technical guide provides a comprehensive overview of the spectroscopic characterization of **1-Benzylpyrrolo[2,3-b]pyridine**, detailing experimental protocols and presenting data for structurally related compounds to serve as a valuable reference. While specific experimental data for the title compound is not readily available in the cited literature, this guide utilizes data from closely related analogs to illustrate the expected spectroscopic features.

Introduction

The pyrrolo[2,3-b]pyridine ring system is a crucial pharmacophore in modern drug discovery.^{[1][3][4]} Its derivatives have been investigated for a wide array of therapeutic applications, including their use as phosphodiesterase 4B (PDE4B) inhibitors and glycogen synthase kinase-3 β (GSK-3 β) inhibitors for treating central nervous system diseases and Alzheimer's disease, respectively.^{[1][2]} The N-benylation of the pyrrolo[2,3-b]pyridine core is a common synthetic modification to explore structure-activity relationships (SAR).

Accurate structural elucidation and characterization are paramount in the development of these compounds. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the principles and expected outcomes for the spectroscopic analysis of **1-Benzylpyrrolo[2,3-b]pyridine**.

Spectroscopic Data

While specific, publicly available spectroscopic data for **1-Benzylpyrrolo[2,3-b]pyridine** is limited, the following tables summarize expected and observed data for the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and a closely related N-benzyl analog. This information provides a strong basis for the interpretation of spectra for the title compound.

Table 1: Predicted ^1H NMR and ^{13}C NMR Chemical Shifts for **1-Benzylpyrrolo[2,3-b]pyridine**

Note: The following are predicted chemical shifts and those of a structurally similar compound, 1-benzyl-4-phenyl-1H-1,2,3-triazole. Actual experimental values for **1-Benzylpyrrolo[2,3-b]pyridine** may vary.

Assignment	Predicted ^1H NMR (ppm)	^{13}C NMR of Analog (ppm)[5]
H-2	~ 7.5	125.6
H-3	~ 6.5	119.53
H-4	~ 7.8	128.8
H-5	~ 7.1	128.6
H-6	~ 8.2	148.2
Benzyl-CH ₂	~ 5.4	54.20
Benzyl-Ar-H	~ 7.3	127.4, 127.8, 128.5
C-2	-	127.8
C-3	-	100-110
C-3a	-	145-150
C-4	-	115-120
C-5	-	125-130
C-6	-	140-145
C-7a	-	148-152
Benzyl-CH ₂	-	50-55
Benzyl-C-ipso	-	134.6
Benzyl-C-ortho	-	127.4
Benzyl-C-meta	-	128.8
Benzyl-C-para	-	128.5

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹) for Analog[6]
Aromatic C-H	Stretch	3133
C=C	Aromatic Ring Stretch	1600-1450
C-N	Stretch	1350-1000
C-H	Bend (out-of-plane)	900-675

Table 3: Mass Spectrometry (MS) Data

Ion	m/z (mass-to-charge ratio)	Notes
[M] ^{•+}	Predicted: 208.10	Molecular ion of 1-benzylpyrrolo[2,3-c]pyridine[7]
[M+H] ⁺	Predicted: 209.11	Protonated molecular ion[7]
Fragment	91.05	Tropylium ion (C ₇ H ₇ ⁺) from benzyl group cleavage

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **1-Benzylpyrrolo[2,3-b]pyridine**.

Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is recommended for optimal resolution.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , $(\text{CD}_3)_2\text{SO}$, or $(\text{CD}_3)_2\text{CO}$). The choice of solvent depends on the solubility of the compound.
- Transfer the solution to a standard 5 mm NMR tube.

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Solvent: CDCl_3 [\[8\]](#)
- Temperature: 298 K
- Spectral Width: 0-15 ppm
- Number of Scans: 16-64 (depending on concentration)
- Relaxation Delay: 1-5 seconds

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled pulse sequence.
- Solvent: CDCl_3 [\[8\]](#)
- Temperature: 298 K
- Spectral Width: 0-200 ppm
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)
- Relaxation Delay: 2-5 seconds

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the resulting spectrum.

- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).^[8]
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-Benzylpyrrolo[2,3-b]pyridine**.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Data Processing:

- Perform a background scan with no sample on the ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Identify characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-Benzylpyrrolo[2,3-b]pyridine**.

Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) or quadrupole mass analyzer.

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-TOF):

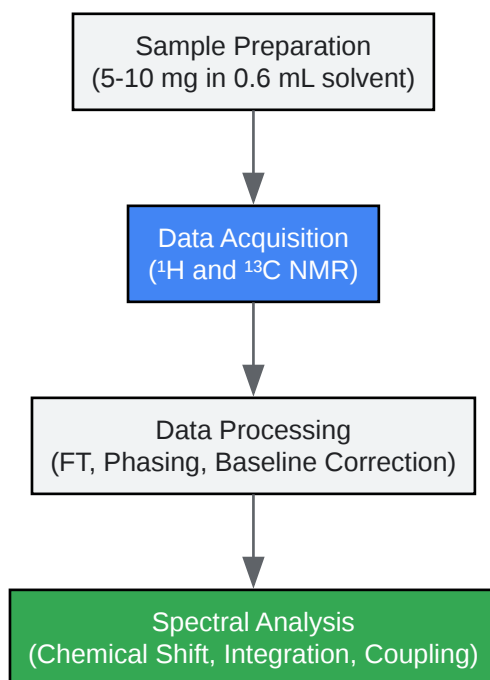
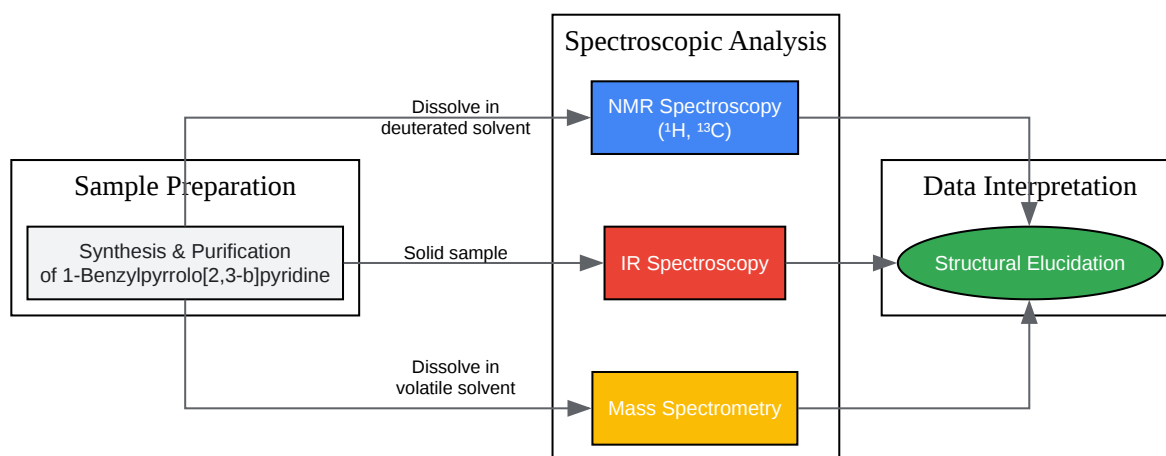
- Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.
- Mass Range: m/z 50-500
- Capillary Voltage: 3-5 kV
- Fragmentor Voltage: Can be varied to induce fragmentation for structural analysis.

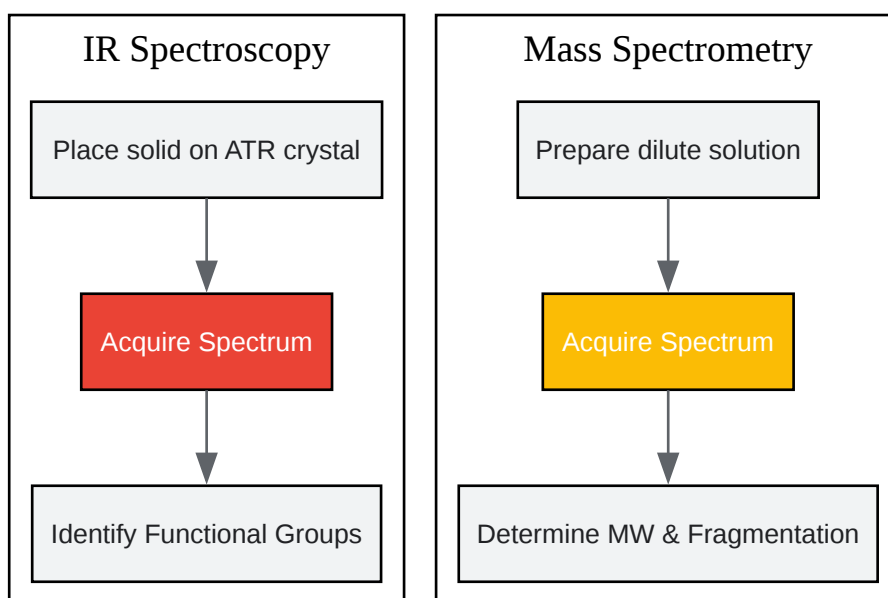
Data Processing:

- The software acquires and processes the data to generate a mass spectrum.
- Identify the peak corresponding to the molecular ion ($[M]^+\bullet$) or the protonated molecule ($[M+H]^+$).
- Analyze the fragmentation pattern to gain insights into the molecular structure. A prominent fragment at m/z 91 is expected, corresponding to the stable tropylium cation formed from the benzyl group.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic characterization of **1-Benzylpyrrolo[2,3-b]pyridine**.





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